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Compound of Interest

Compound Name: H-DL-Glu(Ome)-OMe.HCl

Cat. No.: B079792 Get Quote

An In-Depth Analysis of H-DL-Glu(Ome)-OMe.HCl and Other Key Glutamate Receptor

Modulators

This guide provides a comprehensive comparison of H-DL-Glu(Ome)-OMe.HCl with other

significant glutamate derivatives, offering researchers, scientists, and drug development

professionals a detailed resource for understanding their potential applications. While direct

comparative experimental data for H-DL-Glu(Ome)-OMe.HCl is limited in publicly available

literature, this guide contextualizes its known properties alongside well-characterized glutamate

receptor modulators, supported by experimental data and detailed methodologies.

Introduction to H-DL-Glu(Ome)-OMe.HCl
H-DL-Glu(Ome)-OMe.HCl, also known as dimethyl DL-glutamate hydrochloride, is a cell-

permeant derivative of the neurotransmitter glutamate. Its ester modifications at both the alpha

and gamma carboxylic acid groups increase its lipophilicity, which is expected to facilitate its

passage across cell membranes. This characteristic makes it a useful tool for studying the

intracellular effects of glutamate.

While primarily investigated for its role in stimulating insulin release, early research has

suggested that it may also act as an antagonist of glutamate-mediated neurosignaling. This

dual potential highlights the need for further investigation into its specific neuronal effects.
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Additionally, some glutamate derivatives have been explored for their potential in neuro-

oncology, as cancer cells can be dependent on glutamate metabolism.

Physicochemical Properties
A compound's physicochemical properties are crucial in determining its suitability for research

and therapeutic development. Below is a comparison of H-DL-Glu(Ome)-OMe.HCl with its L-

and D-isomers.

Property
H-DL-Glu(Ome)-
OMe.HCl

H-L-Glu(Ome)-
OMe.HCl

H-D-Glu(Ome)-
OMe.HCl

CAS Number 13515-99-6 23150-65-4 27025-25-8

Molecular Formula C₇H₁₄ClNO₄ C₇H₁₄ClNO₄ C₇H₁₄ClNO₄

Molecular Weight 211.64 g/mol 211.64 g/mol 211.64 g/mol

Appearance
White to off-white

powder
White powder White powder

Melting Point 150-154 °C 89-90 °C Not specified

Solubility
Soluble in water and

methanol.

Soluble in water and

methanol.
Not specified

Comparison with Other Glutamate Derivatives
The following sections compare H-DL-Glu(Ome)-OMe.HCl with other glutamate derivatives,

categorized by their primary molecular targets: NMDA receptors and AMPA receptors.

NMDA Receptor Antagonists
N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity, learning, and

memory. However, their overactivation can lead to excitotoxicity, a hallmark of many

neurological disorders. NMDA receptor antagonists are therefore of significant therapeutic

interest. Given the suggestion that H-DL-Glu(Ome)-OMe.HCl may act as a glutamate

antagonist, it is relevant to compare it to established NMDA receptor antagonists.
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Compound Type IC₅₀ Ki
Key
Characteristic
s

MK-801

(Dizocilpine)

Uncompetitive

Channel Blocker
0.14 ± 0.04 µM -

High affinity, slow

kinetics, potential

for

psychotomimetic

side effects.

Memantine
Uncompetitive

Channel Blocker
~1-2.76 µM ~1 µM

Moderate affinity,

fast kinetics,

voltage-

dependent,

better side effect

profile than MK-

801.

Ketamine
Uncompetitive

Channel Blocker
- -

Anesthetic and

rapid-acting

antidepressant;

also has

psychotomimetic

effects.

AP5 (D-2-amino-

5-

phosphonopenta

noate)

Competitive

Antagonist
- -

Highly selective

for the glutamate

binding site on

the GluN2

subunit.

Ifenprodil
Non-competitive

Antagonist
- -

Selective for

GluN2B-

containing

NMDA receptors.

Note: IC₅₀ and Ki values can vary depending on the experimental conditions.

AMPA Receptor Modulators
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α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors mediate fast

excitatory neurotransmission. Modulators of these receptors can either enhance (positive

allosteric modulators, PAMs) or inhibit (antagonists) their function.

Compound Type EC₅₀/IC₅₀ Key Characteristics

NBQX
Competitive

Antagonist
-

Potent and selective

AMPA/kainate

receptor antagonist.

Perampanel
Non-competitive

Antagonist
-

Approved for the

treatment of epilepsy;

acts at an allosteric

site.

Aniracetam
Positive Allosteric

Modulator
-

Nootropic agent that

reduces

desensitization of

AMPA receptors.

CX516 (Ampalex)
Positive Allosteric

Modulator
-

One of the first

ampakines developed

to enhance cognitive

function.

Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the methods used for

characterization, the following diagrams illustrate key signaling pathways and a typical

experimental workflow.
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Caption: NMDA Receptor Signaling Pathway and Points of Antagonism.
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Caption: AMPA Receptor Signaling and Modulation.
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Caption: Workflow for a Radioligand Binding Assay.

Experimental Protocols
Radioligand Binding Assay for NMDA Receptor
Antagonists

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b079792?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This method is used to determine the binding affinity (Ki) of a test compound by measuring its

ability to displace a radiolabeled ligand from the NMDA receptor.

1. Membrane Preparation:

Whole brains from rodents (e.g., rats) are homogenized in a cold buffer solution.

The homogenate is centrifuged to pellet the cell membranes.

The pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

The membrane preparation is incubated with a specific radiolabeled NMDA receptor ligand

(e.g., [³H]MK-801) and varying concentrations of the unlabeled test compound.

The incubation is carried out at a specific temperature for a defined period to reach

equilibrium.

3. Separation and Quantification:

The reaction is terminated by rapid filtration through glass fiber filters to separate the

receptor-bound radioligand from the free radioligand.

The filters are washed with cold buffer to remove non-specific binding.

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

Non-specific binding is determined in the presence of a saturating concentration of a known

high-affinity unlabeled ligand.

Specific binding is calculated by subtracting non-specific binding from total binding.

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
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The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki =

IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Electrophysiological Measurement of NMDA Receptor
Antagonism
Whole-cell patch-clamp electrophysiology is used to directly measure the effect of an

antagonist on NMDA receptor-mediated currents in neurons or transfected cells.

1. Cell Preparation:

Primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines (e.g., HEK293)

expressing specific NMDA receptor subunits are used.

Cells are plated on coverslips for recording.

2. Patch-Clamp Recording:

A glass micropipette filled with an internal solution is used to form a high-resistance seal with

the cell membrane.

The cell membrane is ruptured to achieve the whole-cell configuration, allowing control of the

membrane potential and measurement of ionic currents.

The cell is voltage-clamped at a holding potential (e.g., -70 mV).

3. Drug Application:

NMDA receptor-mediated currents are evoked by applying a solution containing NMDA and a

co-agonist (glycine or D-serine).

After establishing a stable baseline current, the NMDA/co-agonist solution is co-applied with

increasing concentrations of the test antagonist.

4. Data Analysis:
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The peak amplitude of the NMDA receptor-mediated current is measured in the absence and

presence of the antagonist.

The percentage of inhibition for each antagonist concentration is calculated.

A concentration-response curve is plotted and fitted with a logistic function to determine the

IC₅₀ value.

Conclusion
H-DL-Glu(Ome)-OMe.HCl presents an interesting profile as a cell-permeant glutamate

derivative with potential antagonist activity at glutamate receptors. However, a comprehensive

understanding of its specific neuronal effects requires further investigation, particularly direct

comparative studies with well-characterized NMDA and AMPA receptor modulators using

standardized experimental protocols. The data and methodologies presented in this guide offer

a framework for such future research and provide a valuable resource for scientists working on

the development of novel therapeutics for neurological disorders.

To cite this document: BenchChem. [A Comparative Guide to Glutamate Derivatives for
Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b079792#comparison-of-h-dl-glu-ome-
ome-hcl-with-other-glutamate-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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